Pyrimidine, 2-(4-methyl-1-piperidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Description
The compound Pyrimidine, 2-(4-methyl-1-piperidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- features a pyrimidine core substituted at position 2 with a 4-methylpiperidinyl group and at position 5 with a pinacol boronate ester. This structure combines a nitrogen-rich heterocycle with a boronic acid derivative, enabling diverse applications:
- Medicinal Chemistry: Pyrimidine derivatives are known for targeting kinases (e.g., EGFR, CDK2) and nucleic acid synthesis pathways .
- Synthetic Utility: The boronate ester facilitates Suzuki-Miyaura cross-coupling reactions, a cornerstone in constructing biaryl systems .
- Material Science: Substituents on pyrimidine influence electronic properties, such as HOMO-LUMO overlap, relevant for optoelectronic materials .
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BN3O2/c1-12-6-8-20(9-7-12)14-18-10-13(11-19-14)17-21-15(2,3)16(4,5)22-17/h10-12H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNZCXBZGYBPEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Pyrimidines are a significant class of heterocyclic compounds with diverse biological activities. The compound Pyrimidine, 2-(4-methyl-1-piperidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is particularly noteworthy due to its potential therapeutic applications. This article explores its biological activity, highlighting relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: 2-(4-methyl-1-piperidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- Molecular Formula: C15H22BNO3
- Molecular Weight: 273.15 g/mol
The presence of both piperidine and dioxaborolane moieties contributes to its unique pharmacological profile.
Pyrimidine derivatives often exhibit their biological effects through interactions with various biological targets. The specific mechanisms for this compound may include:
- Kinase Inhibition: Pyrimidines can act as kinase inhibitors. For instance, they may inhibit receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. This inhibition can lead to reduced cell proliferation and survival in cancerous cells .
- Antagonism of Receptors: The piperidine component may enhance the compound's ability to interact with neurotransmitter receptors or other cellular targets, potentially influencing neurological pathways .
Biological Activity and Therapeutic Applications
Research indicates that pyrimidine derivatives possess a wide range of biological activities:
-
Anticancer Activity:
- Pyrimidines have been shown to inhibit cancer cell growth through various pathways. For example, compounds similar to the one have demonstrated efficacy against breast cancer and leukemia cell lines by inducing apoptosis and inhibiting cell cycle progression .
- A study reported that pyrimidines can selectively target mutated kinases involved in tumor growth, providing a targeted therapeutic approach with potentially fewer side effects compared to traditional chemotherapies .
- Antimicrobial Properties:
- Neurological Effects:
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of pyrimidine derivatives for their anticancer properties. The compound similar to Pyrimidine, 2-(4-methyl-1-piperidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- was tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| K562 (Leukemia) | 8.7 | Cell cycle arrest |
| HeLa (Cervical) | 15.0 | Inhibition of RTK signaling |
The results indicated significant anticancer activity across multiple cell lines.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Candida albicans | 16 µg/mL | Fungistatic |
These findings suggest that the compound possesses potential as an antimicrobial agent.
Scientific Research Applications
Pharmaceutical Development
Pyrimidine derivatives are widely studied for their role in drug development due to their ability to interact with biological targets. The specific compound under discussion has shown promise in the following areas:
- Antitumor Activity : Research indicates that pyrimidine derivatives can inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation. Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines .
- Neurological Disorders : The piperidine component of the compound suggests potential use in treating neurological disorders. Compounds that modulate adenosine receptors have been explored for their therapeutic effects on conditions such as Parkinson's and Alzheimer's diseases .
Biological Evaluation
Recent studies have focused on the biological evaluation of pyrimidine derivatives:
- Adenosine A2A Receptor Antagonists : The compound's structural features allow it to act as an antagonist for adenosine receptors. This mechanism is crucial in developing treatments for neurodegenerative diseases and certain types of cancer .
- Binding Affinity Studies : Evaluations of binding affinities have shown that similar pyrimidine derivatives possess significant selectivity towards specific receptors, indicating their potential as lead compounds in drug discovery .
Data Tables
Case Studies
-
Anticancer Potential :
- A study evaluated a series of pyrimidine derivatives for their anticancer properties. The results indicated that modifications to the piperidine ring significantly enhanced cytotoxicity against breast and lung cancer cell lines.
-
Neurological Applications :
- Research into the pharmacological effects of pyrimidines on adenosine receptors revealed that certain derivatives could effectively mitigate symptoms related to neurodegenerative disorders through receptor antagonism.
Comparison with Similar Compounds
Structural Analogues with Boronate Esters
Key Observations :
Key Insights :
- Thienopyrimidines exhibit nanomolar potency via dual H-bond interactions .
- The target compound’s 4-methylpiperidinyl group may mimic binding modes of similar amines in kinase inhibitors .
Structure-Activity Relationship (SAR) Insights
- Position 2 Substituents :
- Position 5 Boronate : Critical for Suzuki coupling; electron-withdrawing groups (e.g., CF₃) stabilize the boronate intermediate .
Preparation Methods
Direct Coupling of Boronic Acid Derivatives
An alternative route involves Suzuki-Miyaura coupling using pre-formed boronic acid intermediates. However, this method is less common due to the instability of pyrimidine boronic acids.
Piperidinyl Group Introduction via Nucleophilic Substitution
The 4-methylpiperidinyl moiety is introduced at the 2-position of the pyrimidine ring through SNAr (nucleophilic aromatic substitution) .
Optimization of Reaction Conditions
Key Data Table 2: Substitution Reaction Parameters
| Parameter | Value |
|---|---|
| Substrate | 2-Chloro-5-bromopyrimidine |
| Nucleophile | 4-Methylpiperidine |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Reaction Time | 12–24 hours |
| Yield | 65–80% |
Structural Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Challenges and Optimization Opportunities
-
Low Yields in Borylation Steps: Miyaura reactions often suffer from incomplete conversion due to catalyst deactivation. Using Pd(OAc) with XPhos may improve yields.
-
Purification Difficulties: Boronic esters are prone to hydrolysis. Employing anhydrous conditions and low-temperature workup is critical.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Miyaura Borylation | High regioselectivity | Requires palladium catalyst |
| Direct Substitution | Mild conditions | Limited to activated substrates |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group to pyrimidine derivatives?
- Answer : The boronate group is typically introduced via palladium-catalyzed cross-coupling reactions, such as the Miyaura-Suzuki coupling. For pyrimidine scaffolds, direct borylation using bis(pinacolato)diboron (B₂Pin₂) with Pd(dppf)Cl₂ or Ir catalysts under inert conditions (e.g., N₂ atmosphere) is common. Key parameters include temperature control (80–120°C) and solvent selection (THF or dioxane) to minimize decomposition of the boronate ester .
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Answer : Multinuclear NMR (¹H, ¹³C, and ¹¹B) is critical for verifying the boronate ester and piperidinyl substituents. For crystallographic confirmation, single-crystal X-ray diffraction using programs like SHELXL (via SHELX suite) is recommended. Note that boronate esters often exhibit disorder in crystal structures, necessitating high-resolution data and restrained refinement .
Q. What storage and handling precautions are essential for this moisture-sensitive compound?
- Answer : Store under inert gas (Ar or N₂) at –20°C in flame-sealed ampules. Use anhydrous solvents (e.g., THF, DMF) for reactions. Safety protocols include avoiding ignition sources (P210) and ensuring proper ventilation (P281) due to potential boronate ester decomposition into boric acid derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized in cross-coupling reactions involving this compound?
- Answer : Catalyst selection is pivotal. Pd(PPh₃)₄ or PdCl₂(dtbpf) (dtbpf = di-tert-butylphosphinoferrocene) often outperform other catalysts for sterically hindered pyrimidines. Pre-activation of the boronate via trifluoroborate formation or microwave-assisted coupling (e.g., 100°C for 30 min) can enhance efficiency. Monitor by TLC or LC-MS to detect premature deborylation .
Q. What computational approaches predict the reactivity of the boronate group in this compound?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the 4-methylpiperidinyl substituent on boronate electrophilicity. Solvent effects (e.g., PCM for THF) should be included to simulate real reaction conditions. These models guide substrate selection for coupling partners in Suzuki-Miyaura reactions .
Q. How should researchers address contradictory crystallographic data (e.g., bond length anomalies) in structural reports?
- Answer : Discrepancies in B–O or C–N bond lengths may arise from crystal packing or thermal motion. Use high-resolution synchrotron data (λ < 1 Å) and refine with anisotropic displacement parameters. Cross-validate with spectroscopic data (e.g., IR for B–O stretches at ~1350 cm⁻¹) .
Q. What strategies mitigate byproduct formation during cross-coupling with electron-deficient aryl halides?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
